molecular formula C7H8F2N2O B1354990 4-(Difluoromethoxy)benzene-1,2-diamine CAS No. 172282-50-7

4-(Difluoromethoxy)benzene-1,2-diamine

Cat. No. B1354990
M. Wt: 174.15 g/mol
InChI Key: GRBDLKBKKHPPQX-UHFFFAOYSA-N
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Description

“4-(Difluoromethoxy)benzene-1,2-diamine” is a chemical compound with the molecular formula C7H8F2N2O . It has a molecular weight of 174.15 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “4-(Difluoromethoxy)benzene-1,2-diamine” is 1S/C7H8F2N2O/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-(Difluoromethoxy)benzene-1,2-diamine” has a density of 1.3±0.0 g/cm3, a boiling point of 294.7±0.0 °C at 760 mmHg, and a flash point of 132.1±0.0 °C . It has 3 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds . Its polar surface area is 61 Å2 .

Scientific Research Applications

Synthesis and Polymer Development

  • 1,2-Bis(4-aminophenoxy)benzene, a compound related to 4-(Difluoromethoxy)benzene-1,2-diamine, is used in synthesizing aromatic polyamides with notable solubility and mechanical properties. These polymers exhibit high tensile strength, elongation at break, and modulus, making them suitable for creating transparent, flexible, and tough films (Yang, Hsiao, & Yang, 1996).

Material Properties and Applications

  • Polyimides synthesized from fluorinated diamines, similar to 4-(Difluoromethoxy)benzene-1,2-diamine, demonstrate significant thermal stability, mechanical strength, and solubility. These properties suggest potential applications in flexible and transparent membrane technologies (Qiu et al., 2006).
  • Research into the direct amination of specific benzene compounds has led to efficient synthesis methods for benzimidazoles, quinoxalines, and benzotriazoles. These are important for various scientific applications, including pharmaceuticals and materials science (Pastýříková et al., 2012).

Chemical Synthesis and Industrial Applications

  • Novel epoxy pre-polymers derived from aromatic diamines, which include structures similar to 4-(Difluoromethoxy)benzene-1,2-diamine, have been explored for their effectiveness in inhibiting carbon steel corrosion in acidic media. This research holds significance for industrial applications where corrosion resistance is crucial (Dagdag et al., 2019).

Advanced Material Development

  • The synthesis of organosoluble and fluorinated polyimides using diamines shows the potential for creating materials with high thermal stability and good mechanical properties. These materials are relevant for various high-performance applications (Liu et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

properties

IUPAC Name

4-(difluoromethoxy)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBDLKBKKHPPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)benzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JV Jabali, PT Keyur, SK Rahul - Adv Appl Sci Res, 2011
Number of citations: 9
ESD Pedreiro - 2016 - ordemfarmaceuticos.pt
Apesar da existência de requisitos regulamentares exigentes relativamente à pureza das substâncias para uso farmacêutico, a presença de impurezas provenientes dos processos de …
Number of citations: 0 www.ordemfarmaceuticos.pt

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